molecular formula C17H16N2OS B5403626 N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B5403626
M. Wt: 296.4 g/mol
InChI Key: RZJAJTVJHPYPTN-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: is a synthetic organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring, with various functional groups attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Functional Group Introduction:

    Methylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts may also be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its derivatives may exhibit interesting biological activities, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, benzothiophene derivatives are often investigated for their potential therapeutic properties. This compound could be explored for its activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism by which N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins. The cyano group and the carboxamide group are likely involved in hydrogen bonding and other interactions that stabilize the compound within its target site.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-4-cyanobenzamide
  • N-(2-cyanophenyl)picolinamide
  • 2-Propenamide, N-(2-cyanophenyl)-

Uniqueness

Compared to similar compounds, N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a unique benzothiophene core, which may confer distinct biological activities and chemical reactivity. The presence of the methyl group and the specific positioning of the cyano and carboxamide groups also contribute to its unique properties.

This compound’s unique structure and functional groups make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

N-(2-cyanophenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-11-6-7-13-14(10-21-16(13)8-11)17(20)19-15-5-3-2-4-12(15)9-18/h2-5,10-11H,6-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJAJTVJHPYPTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC=C2C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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